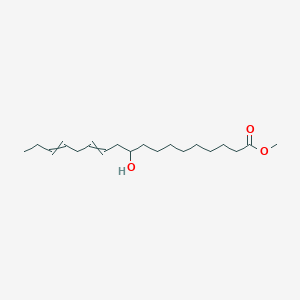

Methyl 10-hydroxyoctadeca-12,15-dienoate

Description

Contextualization within Oxylipin and Fatty Acid Research

Methyl 10-hydroxyoctadeca-12,15-dienoate is classified as an oxylipin. Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). researchgate.netmdpi.com This enzymatic or non-enzymatic oxidation introduces oxygen-containing functional groups, such as hydroxyl groups, into the fatty acid chain, leading to a vast array of structurally diverse and biologically active compounds. researchgate.net

In the broader context of fatty acid research, the parent compound, 10-hydroxyoctadeca-12,15-dienoic acid, is a metabolite of α-linolenic acid, an essential omega-3 fatty acid. The conversion of PUFAs into oxylipins is a key area of investigation, as these metabolites are known to play crucial roles in inflammation, immune responses, and other physiological processes. mdpi.commdpi.com The esterification of the carboxylic acid to a methyl ester, as in this compound, is a common modification in biological systems and in laboratory settings, often for analytical purposes or to alter the compound's bioavailability and activity.

Significance of Hydroxylated Polyunsaturated Fatty Acid Methyl Esters in Biological Systems Research

Hydroxylated polyunsaturated fatty acid methyl esters are a significant subclass of lipids studied for their diverse biological activities. The presence of a hydroxyl group can dramatically alter the function of a fatty acid, often conferring specific signaling properties. These compounds and their corresponding free fatty acids are recognized for their roles in modulating inflammation and immune cell function. nih.govnoaa.gov

Research into fatty acid esters of hydroxy fatty acids (FAHFAs) has revealed their potential as anti-diabetic and anti-inflammatory agents. nih.govnoaa.gov While structurally different from this compound, the study of FAHFAs underscores the principle that the esterification of hydroxylated fatty acids can lead to biologically important molecules. mdpi.com The investigation of these compounds in various biological samples is an active area of research to understand their roles in health and disease. nih.gov

Research Landscape and Current Gaps in Understanding this compound

The research landscape for this compound specifically is currently limited. Much of the available scientific literature focuses on its corresponding free fatty acid, (±)-10-hydroxy-12(Z),15(Z)-Octadecadienoic acid. glpbio.com This acid has been identified as an oxylipin produced from α-linolenic acid by the gut bacteria Lactobacillus plantarum. glpbio.com

Key research findings for the free fatty acid, which may provide insight into the potential functions of its methyl ester, include:

Regulation of Gene Expression: It has been shown to prevent increases in the mRNA expression of the gene encoding SREBP-1c induced by a liver X receptor (LXR) agonist in HepG2 cells. glpbio.com

Anti-inflammatory Properties: At a concentration of 10 µM, it reduces the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages. glpbio.com

A significant gap in the current understanding is the specific biological activity of the methyl ester form of this compound. While the activities of the free fatty acid are documented, it is not yet clear how methylation of the carboxyl group affects its potency, stability, or mechanism of action. Further research is needed to elucidate the unique biological roles of this compound and to determine if it is an endogenous metabolite or primarily a synthetic derivative used in research.

Chemical Compound Information

| Compound Name |

| This compound |

| 10-hydroxyoctadeca-12,15-dienoic acid |

| α-linolenic acid |

| Nitric oxide |

Detailed Research Findings: (±)-10-hydroxy-12(Z),15(Z)-Octadecadienoic Acid

| Biological Activity | Experimental System | Observed Effect | Concentration |

|---|---|---|---|

| Regulation of Gene Expression | HepG2 cells (human liver cancer cell line) | Prevents T0901317 (LXR agonist)-induced increases in SREBP-1c mRNA expression. | Not specified in the provided context. |

| Anti-inflammatory Action | RAW 264.7 macrophages (mouse macrophage cell line) | Reduces LPS-induced increases in nitric oxide (NO) production. | 10 µM |

Structure

3D Structure

Properties

CAS No. |

34932-15-5 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl 10-hydroxyoctadeca-12,15-dienoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h4-5,9,12,18,20H,3,6-8,10-11,13-17H2,1-2H3 |

InChI Key |

CFOOYFLUSNACLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC(CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Methyl 10 Hydroxyoctadeca 12,15 Dienoate

Standardized IUPAC Nomenclature and Common Synonyms

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a universal and unambiguous system of nomenclature. For Methyl 10-hydroxyoctadeca-12,15-dienoate, the IUPAC name precisely describes its molecular architecture: the "methyl" prefix indicates the methyl ester, "octadeca-" specifies an 18-carbon chain, "-dienoate" signifies the presence of two double bonds in the carboxylic acid methyl ester, the "10-hydroxy-" prefix denotes a hydroxyl group at the tenth carbon, and "12,15-" indicates the positions of the two double bonds.

While the IUPAC name provides a definitive identification, a variety of synonyms are also encountered in scientific literature and chemical databases. These synonyms can be less systematic but are often used for brevity or historical reasons.

Interactive Table 1: Nomenclature and Synonyms

| Type | Name |

|---|---|

| IUPAC Name | This compound |

| Synonym | 10-Hydroxy-12,15-octadecadienoic acid, methyl ester |

| Synonym | Methyl 10-hydroxy-12,15-octadecadienoate |

Isomeric Forms and Stereochemical Assignment in Research

The structural formula of this compound allows for several isomeric forms, which arise from the spatial arrangement of atoms around the chiral center (the carbon atom bonded to the hydroxyl group) and the geometry of the double bonds (cis or trans). These isomers, while having the same chemical formula, can exhibit distinct physical, chemical, and biological properties. The precise stereochemical assignment is therefore crucial in research to ensure the reproducibility and accurate interpretation of findings.

One notable isomer investigated in research is the (12Z,15Z) isomer. The "(Z)" notation, from the German zusammen (together), indicates that the higher-priority substituents are on the same side of the double bond. Thus, in the (12Z,15Z) isomer, both the 12th and 15th double bonds have a cis configuration.

Another significant isomer group is the (10E,12Z,15Z)-9-hydroxy isomers. mdpi.comnih.gov Here, the double bond at the 10th position is in the entgegen (opposite) or trans configuration, while the double bonds at the 12th and 15th positions are in the cis configuration. Research has specifically isolated and characterized (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound. mdpi.comnih.gov This highlights the importance of specifying the exact stereochemistry, as even a shift in the position of the hydroxyl group and the geometry of the double bonds can lead to different compounds with distinct biological activities.

Interactive Table 2: Key Isomeric Forms in Research

| Isomer Designation | Key Structural Features | Research Context |

|---|---|---|

| (12Z,15Z) | Both double bonds at positions 12 and 15 are in the cis configuration. | A fundamental stereoisomer of the parent compound. |

| (10E,12Z,15Z)-9-hydroxy | Double bond at C10 is trans, while those at C12 and C15 are cis. The hydroxyl group is at C9. | Investigated for its anti-inflammatory properties. mdpi.comnih.gov |

Impact of Isomerism on Research Findings

The phenomenon of isomerism is not merely a structural curiosity; it has profound implications for the biological activity and, consequently, the interpretation of research findings. Different isomers of a compound can interact with biological systems, such as enzymes and receptors, in markedly different ways. nih.gov This specificity is akin to a lock and key mechanism, where only a specific key (isomer) can fit into the lock (biological target) to elicit a particular response.

For instance, research on fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated that different isomers can possess distinct biological properties. nih.gov The stereochemistry of these molecules is a critical determinant of their bioactivity. nih.gov In the context of this compound and its relatives, the specific arrangement of the hydroxyl group and the cis/trans configuration of the double bonds can influence their metabolic pathways and physiological effects.

Occurrence and Isolation Strategies of Methyl 10 Hydroxyoctadeca 12,15 Dienoate from Natural Sources

Plant-Derived Sources and Associated Species

Methyl 10-hydroxyoctadeca-12,15-dienoate and its isomers have been isolated from several plant species. The presence of this compound is often associated with the plant's defense mechanisms or metabolic processes.

Chemical Synthesis and Analog Derivatization of Methyl 10 Hydroxyoctadeca 12,15 Dienoate

Total Chemical Synthesis Pathways and Methodologies

The complete, de novo synthesis of Methyl 10-hydroxyoctadeca-12,15-dienoate and its isomers is a complex undertaking that allows for precise control over the placement of the hydroxyl group and the geometry of the double bonds. While a definitive total synthesis of the exact 10-hydroxy isomer is not extensively documented, established methodologies for constructing similar polyunsaturated hydroxy fatty acids provide a clear roadmap. These strategies often involve the creative use of versatile starting materials and powerful coupling reactions.

Analogous syntheses of related hydroxy fatty acids, such as coriolic acid and dimorphecolic acid, suggest that intermediates derived from cycloheptanone could serve as precursors for the carbon backbone. Such strategies typically involve ring-opening reactions to generate linear chains with desired functionalities.

A particularly powerful and convergent approach for constructing complex molecules like this compound involves epoxide-alkyne coupling reactions . This methodology allows for the joining of two smaller, functionalized fragments, often with high stereocontrol. In a hypothetical synthesis, a chiral epoxide containing a portion of the carbon chain could be coupled with a terminal alkyne fragment, followed by selective reduction of the resulting triple bond to the desired cis-alkene. This approach is widely used in the synthesis of various natural products.

Another plausible strategy involves the use of mono methyl azelate as a C9 precursor. This difunctional molecule can be elaborated at one end to introduce the hydroxyl group and the diene system, while the other end remains as the methyl ester. This would involve a series of chain elongation and functional group manipulation steps to build the full C18 backbone.

Semi-Synthetic Approaches from Precursor Fatty Acids

Given the structural similarity to naturally abundant fatty acids, semi-synthetic methods starting from these precursors offer a more direct and often more efficient route to this compound and its isomers.

A well-established method for introducing a hydroxyl group into a polyunsaturated fatty acid is the allylic oxidation of linoleic acid methyl ester with selenium dioxide (SeO2) . This reaction typically yields a mixture of mono-hydroxylated derivatives, including 9-hydroxy-10E,12Z-octadecadienoic acid and 13-hydroxy-9Z,11E-octadecadienoic acid methyl esters. While this method does not directly produce the 10-hydroxy isomer, it demonstrates the feasibility of selective oxidation at positions allylic to the double bonds. The reaction mechanism involves an ene reaction followed by a-sigmatropic rearrangement.

Another key precursor is alpha-linolenic acid , which contains the requisite double bond at the 15th position. Enzymatic approaches using lipoxygenases can selectively introduce a hydroperoxy group, which is then reduced to the corresponding hydroxyl group. While often targeting other positions, the substrate specificity of different lipoxygenases could potentially be exploited to favor the formation of the 10-hydroxy derivative.

Stereoselective Synthesis Techniques

The biological activity of hydroxy fatty acids is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthesis techniques is crucial. This is particularly relevant for creating specific isomers of hydroxyoctadecadienoic acid (HODE) and hydroxyeicosatetraenoic acid (HETE).

One common strategy for achieving high stereoselectivity is through enzymatic resolution . Lipases, for example, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of hydroxy fatty acids or their esters, allowing for the separation of the two enantiomers. This technique is widely applicable and can provide access to highly enantiopure materials.

Another powerful approach is the use of chiral pool synthesis . This involves starting with a readily available, enantiomerically pure natural product that already contains one or more of the desired stereocenters. This chiral starting material is then chemically transformed into the target molecule, transferring its stereochemistry. For example, chiral epoxides or hydroxy acids can serve as starting points for the synthesis of specific HODE isomers.

Furthermore, asymmetric epoxidation and subsequent stereospecific ring-opening reactions are key methods for establishing the stereochemistry of the hydroxyl group and adjacent centers.

Derivatization Strategies for Structural Modification and Analog Generation

To explore structure-activity relationships and develop new bioactive molecules, the derivatization of this compound is of significant interest. These modifications can alter the compound's physical properties and biological targets.

One common derivatization is the formation of di-hydroxylated derivatives . This can be achieved through the epoxidation of one of the double bonds followed by hydrolysis to the corresponding diol. Alternatively, oxidation of conjugated linoleic acid methyl ester with selenium dioxide has been shown to produce di-hydroxylated products.

Another important modification is the methylation of the hydroxyl group to form a methoxy (B1213986) ether. This can be accomplished using standard methylation reagents such as methyl iodide in the presence of a base. This derivatization can impact the molecule's polarity and its ability to form hydrogen bonds, which can in turn affect its biological activity.

Yield Optimization and Reaction Conditions in Synthetic Chemistry

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield of the desired product. This involves careful control of parameters such as temperature, reaction time, solvent, and catalyst loading.

For the semi-synthesis of HODE isomers via selenium dioxide oxidation of linoleic acid methyl ester, the reaction is typically carried out in a solvent such as ethanol. The yield of the desired mono-hydroxylated products can be influenced by the reaction time and the stoichiometry of the oxidizing agent.

In enzymatic reactions, such as lipase-catalyzed resolution, factors such as pH, temperature, and the choice of acyl donor are critical for achieving high enantioselectivity and good yields. Optimization of these parameters is essential for developing practical and scalable processes.

The following table provides a summary of typical yields for related synthetic transformations, illustrating the range of efficiencies that can be achieved.

| Reaction Type | Substrate | Product | Reagents/Conditions | Typical Yield (%) |

| Allylic Oxidation | Linoleic Acid Methyl Ester | Mono-hydroxylated derivatives | Selenium Dioxide, Ethanol | Variable |

| Enzymatic Resolution | Racemic Hydroxy Fatty Acid Ester | Enantiopure Hydroxy Fatty Acid Ester | Lipase, Acyl Donor | ~40-50% (for one enantiomer) |

| Epoxidation | Polyunsaturated Fatty Acid | Epoxide | m-CPBA | Good to Excellent |

| Methylation | Hydroxy Fatty Acid | Methoxy Fatty Acid | Methyl Iodide, Base | High |

Mechanistic Biological Activities and Structure Activity Relationships of Methyl 10 Hydroxyoctadeca 12,15 Dienoate

Molecular Mechanisms of Action (General)

The biological effects of Methyl 10-hydroxyoctadeca-12,15-dienoate and related oxylipins are initiated through their interaction with various cellular components, leading to the modulation of signaling cascades and enzymatic activities.

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, the activities of structurally similar oxylipins suggest a potential role in modulating key inflammatory signaling pathways. Related compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have been shown to inhibit lipopolysaccharide (LPS)-stimulated inflammation by suppressing the nuclear translocation of NF-κB (p65) and inhibiting the activation of mitogen-activated protein kinases (MAPK), including pERK1/2, pJNK, and p-p38. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression. nih.gov Furthermore, the 12/15-lipoxygenase (12/15-LOX) pathway, which is involved in the synthesis of related hydroxy fatty acids, can activate the p38MAPK pathway, promoting inflammation and neuronal apoptosis. nih.gov This suggests that this compound may exert its effects by interfering with these pro-inflammatory signaling cascades.

Interactions with Enzyme Systems (e.g., lipoxygenase inhibition)

This compound belongs to a class of compounds that can interact with and modulate the activity of enzymes involved in lipid metabolism and inflammation. A structurally analogous compound, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has demonstrated inhibitory activity against soybean lipoxygenase at a concentration of 10 µg/ml. nih.govfrontiersin.org Lipoxygenases (LOXes) are key enzymes in the biosynthesis of leukotrienes and other lipid mediators of inflammation. researchgate.netnih.gov The 12/15-LOX enzyme, in particular, is implicated in producing proinflammatory lipids that can exacerbate conditions like type 1 diabetes by promoting oxidative stress. proquest.com The ability to inhibit LOX enzymes is a significant mechanism for the anti-inflammatory effects observed in this family of compounds. nih.govfrontiersin.org

Role in Plant Physiology

In plants, oxylipins are crucial signaling molecules involved in growth, development, and defense responses.

Flowering induction in Lemna paucicostata

Specific oxylipins have been identified as potent regulators of flowering. A closely related α-ketol derivative of linolenic acid, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA), has been shown to enhance flower formation in the duckweed Lemna paucicostata. researchgate.net This indicates that compounds within this structural family, likely including this compound, can play a significant role in the reproductive development of certain plant species. Other studies on duckweeds have shown that various plant growth regulators, such as cytokinins and salicylic (B10762653) acid, can also induce flowering, highlighting the complex hormonal and signaling networks that control this process. frontiersin.org

Defense mechanisms against pathogenic fungi

Plant oxylipins are integral to the plant defense system against a variety of pathogens. nih.govresearchgate.net Research indicates that many oxylipins can directly impair the growth of pathogenic microbes, including fungi. nih.govfrontiersin.orgnih.gov A study evaluating 43 different natural oxylipins found that the majority displayed antimicrobial activity against at least some of the 13 tested plant pathogens. nih.gov Specifically, a compound closely related to the subject of this article, (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been noted as a defense substance in some plants against pathogenic fungi. These compounds can contribute to plant defense by acting directly against the pathogen and by signaling the plant to mount a broader defense response. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While detailed structure-activity relationship (SAR) studies focusing specifically on modifications of the alkyl chain, the β,γ-unsaturated carbonyl moiety, or the methyl group positioning of this compound are not extensively available in the reviewed literature, some insights can be gained from comparing the activities of related compounds.

In a study on TPA-induced inflammation, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester showed a 43% inhibitory effect at a 500 µg dose. nih.govfrontiersin.org In the same assay, related compounds lacking the methyl ester and with different hydroxyl and double bond positioning, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, exhibited even more potent activity, with inhibitory effects of 63% and 79%, respectively. nih.govfrontiersin.org This suggests that the presence and position of the hydroxyl group, the ketone moiety, and the configuration of the double bonds are critical determinants of anti-inflammatory activity. Conversely, linolenic acid methyl ester, which lacks the hydroxyl group, did not show inhibitory activity at the same dose, highlighting the importance of the oxygen-containing functional groups for the observed biological effect. nih.govfrontiersin.org

Observed Cellular and Biochemical Responses

The interaction of this compound and its analogs at the molecular level translates into a range of observable cellular and biochemical effects.

Anti-inflammatory mechanisms

The primary observed biochemical response for this class of compounds is anti-inflammatory action. The compound (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, was found to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. nih.govfrontiersin.org This effect is likely mediated through the inhibition of enzymes like lipoxygenase and the modulation of signaling pathways such as NF-κB and MAPK, as discussed in section 6.1. nih.govnih.gov The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound and Related Compounds

| Compound | Assay | Result (Inhibitory Effect %) | Dose/Concentration | Source(s) |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear inflammation | 43% | 500 µg | nih.gov, frontiersin.org |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | TPA-induced mouse ear inflammation | 63% | 500 µg | nih.gov, frontiersin.org |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | TPA-induced mouse ear inflammation | 79% | 500 µg | nih.gov, frontiersin.org |

| Linolenic acid methyl ester | TPA-induced mouse ear inflammation | No inhibition | 500 µg | nih.gov, frontiersin.org |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Soybean lipoxygenase inhibition | Active | 10 µg/ml | nih.gov, frontiersin.org |

Inhibition of fat accumulation

Information regarding the direct effect of this compound on the inhibition of fat accumulation is not available in the reviewed scientific literature. However, other octadecanoids have been shown to influence lipid metabolism. For instance, 13-HODE can interfere with the assembly of triacylglycerol-rich lipoproteins. frontiersin.org

In vitro cytotoxicity against specific cancer cell lines

There is no direct evidence in the reviewed literature concerning the in vitro cytotoxicity of this compound against specific cancer cell lines.

Role in Lipid Mediators and Oxylipin Networks

This compound is an octadecanoid, a class of oxylipins derived from 18-carbon polyunsaturated fatty acids like α-linolenic acid. frontiersin.org These oxylipins are increasingly recognized as important lipid mediators in humans and other organisms, participating in a wide range of biological processes including inflammation, immune regulation, metabolic regulation, and cell proliferation. researchgate.netfrontiersin.org Formed through either enzymatic pathways (e.g., via COX and LOX enzymes) or non-enzymatic autoxidation, these molecules act as signals within complex cellular communication networks. researchgate.net The stereochemistry of these compounds, which is determined by their synthesis pathway, is often crucial for their biological activity and interaction with specific receptors. researchgate.net As such, this compound is a component of the broader oxylipin network, contributing to the intricate regulation of cellular and physiological homeostasis.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 10 Hydroxyoctadeca 12,15 Dienoate

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of Methyl 10-hydroxyoctadeca-12,15-dienoate, providing critical information on its molecular weight and structure through fragmentation analysis.

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. However, molecules like this compound contain polar functional groups (a hydroxyl group) that decrease volatility and can lead to poor chromatographic peak shape. To overcome this, derivatization is a required step prior to GC-MS analysis. nih.gov

Trimethylsilyl (B98337) (TMS) Derivatization: The most common derivatization technique for compounds with active hydrogens (e.g., -OH, -COOH) is silylation. nih.gov This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, [–Si(CH₃)₃]. nih.govsigmaaldrich.com This conversion to a TMS ether increases the molecule's volatility and thermal stability, making it amenable to GC analysis. nih.govyoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The reaction must be performed under anhydrous conditions, as moisture can hydrolyze the TMS reagents and the resulting derivatives. youtube.com

Electron Ionization (EI) and Positive Chemical Ionization (PCI) Fragmentation Patterns: Once derivatized, the compound can be analyzed by GC-MS. Electron Ionization (EI) is a hard ionization technique that produces extensive fragmentation, providing a detailed mass spectrum that acts as a chemical fingerprint. For the TMS derivative of this compound, the fragmentation pattern is predictable. A prominent fragmentation is the alpha-cleavage adjacent to the TMS-ether group. This results in a characteristic ion that is highly indicative of the original position of the hydroxyl group.

In contrast, Positive Chemical Ionization (PCI) is a softer ionization technique that typically results in less fragmentation and a more abundant protonated molecule or adduct ion, which helps confirm the molecular weight of the derivatized analyte.

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Description of Fragment/Ion | Significance |

|---|---|---|---|

| EI | [M]+ | Molecular Ion | Confirms molecular weight of the TMS-derivative. Often low abundance. |

| EI | [M-15]+ | Loss of a methyl group (•CH₃) from the TMS group | Characteristic of TMS derivatives. |

| EI | 73 | Trimethylsilyl ion [Si(CH₃)₃]+ | Indicates successful silylation. |

| EI | Variable | Alpha-cleavage ions around the C-10 position | Key diagnostic ions for locating the position of the original hydroxyl group. nih.gov |

| PCI | [M+H]+ | Protonated Molecular Ion | Confirms molecular weight with minimal fragmentation. |

LC-MS/MS is a highly sensitive and specific technique that is well-suited for analyzing non-volatile or thermally labile compounds like this compound directly from biological extracts without derivatization. metabolomics.se

Different LC-MS/MS configurations can be employed:

LC-Photodiode Array (PDA)/MS: This setup provides UV-Vis spectral data from the PDA detector in addition to mass spectral data. For conjugated diene systems like the one in this compound, the PDA detector can provide characteristic absorbance maxima that aid in identification.

Ultra-Performance Liquid Chromatography (UPLC)-Electrospray Ionization (ESI)-MS/MS: UPLC systems use smaller column particles (typically <2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net ESI is a soft ionization technique ideal for polar molecules, generating prominent protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Subsequent tandem MS (MS/MS) analysis of these precursor ions provides structural information through collision-induced dissociation (CID), yielding specific product ions that enhance selectivity and confidence in identification. nih.gov

LC-MS with Specific Column Chemistries: The choice of HPLC column is critical for separating isomers. Reversed-phase columns, such as C18, are commonly used for separating fatty acid derivatives based on their hydrophobicity. metabolomics.senih.gov The mobile phase typically consists of a mixture of water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an ion. mdpi.com For this compound (C₁₉H₃₄O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is invaluable for confirming the identity of the compound in complex samples and for elucidating the structures of unknown metabolites. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. mdpi.com

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the terminal methyl group, methylene (B1212753) protons along the aliphatic chain, olefinic protons of the double bonds, and the proton on the carbon bearing the hydroxyl group (carbinol proton). preprints.org

¹³C NMR: Carbon NMR provides information on the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the olefinic carbons, the carbon bearing the hydroxyl group, and the various aliphatic carbons. researchgate.netusda.gov

2D NMR: Two-dimensional NMR experiments are crucial for assembling the final structure by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule. mdpi.comresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | -OCH₃ (Ester) | ~3.6-3.7 | HMBC to C=O |

| ¹H | -CH(OH)- | ~3.6-4.2 | COSY to adjacent CH₂ protons; HSQC to C-10 |

| ¹H | -CH=CH- | ~5.3-6.5 | COSY to other olefinic and allylic protons |

| ¹H | -CH₃ (Terminal) | ~0.9-1.0 | COSY to adjacent CH₂ protons |

| ¹³C | C=O (Ester) | ~174 | HMBC from -OCH₃ protons |

| ¹³C | -CH=CH- | ~125-135 | HSQC to olefinic protons |

| ¹³C | -C(OH)- | ~70-75 | HSQC to carbinol proton |

| ¹³C | -OCH₃ (Ester) | ~51-52 | HSQC to ester methyl protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. preprints.orgusda.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or biological extracts, and for its separation from closely related isomers.

HPLC is a versatile and widely used technique for the separation of fatty acid derivatives.

Preparative HPLC: This technique is used to isolate larger quantities of a pure compound for further analysis, such as NMR spectroscopy. The conditions are optimized to maximize the loading capacity while maintaining sufficient resolution to separate the target compound from impurities.

Normal-Phase and Reversed-Phase HPLC:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly effective for separating geometric isomers of fatty acids.

Reversed-Phase HPLC (RP-HPLC): This is the more common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). Separation is based on hydrophobicity. RP-HPLC is highly effective for purifying this compound from more polar or less polar contaminants. The specific retention time under defined conditions (column, mobile phase, flow rate) is a key characteristic for its identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like this compound, which is a fatty acid methyl ester (FAME), GC is particularly well-suited, especially after derivatization of the hydroxyl group (e.g., silylation) to increase thermal stability and volatility. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.

The choice of the capillary column is critical for resolving complex mixtures of fatty acid isomers. Highly polar cyanopropyl-based stationary phases are often employed for the separation of FAME isomers, including positional and geometric (cis/trans) isomers. epa.gov These columns provide unique selectivity based on the polarity and structure of the analytes. For instance, a long-chain capillary column, such as one with a length of 50 meters, allows for high-resolution separation of various isomeric methyl octadecatrienoates. researchgate.net The elution order of isomers is dependent on factors like the column temperature and the specific positions of double bonds and functional groups. epa.gov Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and structural elucidation, as the mass spectrometer offers detailed fragmentation patterns that help in the definitive identification of the compound and its isomers. nih.govresearchgate.netthepharmajournal.com

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column Type | Fused Silica (B1680970) Capillary Column (e.g., 30-100 m length) | Provides high-resolution separation of isomers. |

| Stationary Phase | Highly Polar (e.g., Biscyanopropyl polysiloxane) | Enhances separation of unsaturated and positional FAME isomers. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry analytes through the column. |

| Oven Temperature Program | Ramped (e.g., 150 °C to 240 °C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive quantification, while MS aids in structural identification. |

Solid-Phase Extraction (SPE) for Sample Preparation and Fractionation

Solid-Phase Extraction (SPE) is an indispensable technique for sample preparation, enabling the purification and concentration of analytes from complex matrices prior to instrumental analysis. sigmaaldrich.commdpi.com For the analysis of this compound from biological or food samples, SPE serves to remove interfering substances like triacylglycerols, phospholipids, and pigments, thereby enhancing the sensitivity and reliability of subsequent analyses like GC or LC-MS. nih.govnih.govgoogle.com

The methodology involves passing a liquid sample through a solid sorbent material, which retains the analyte or the impurities based on their physical and chemical properties. The choice of sorbent is key to achieving effective separation. For isolating hydroxy fatty acids, a multi-step approach may be used. For instance, a normal-phase sorbent like silica can separate lipids based on polarity, allowing for the fractionation of neutral lipids, free fatty acids, and more polar hydroxy fatty acids. Alternatively, reversed-phase sorbents (e.g., C18) can be used to retain lipids from an aqueous-organic extract, with subsequent elution using solvents of increasing organic strength. The efficiency of SPE is high, with studies showing it can remove over 99% of interfering triacylglycerols while achieving high recovery of the desired free fatty acid fraction. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is washed with a non-polar solvent followed by a polar solvent. | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | The sample, dissolved in a suitable solvent, is passed through the sorbent bed. | The analyte and some matrix components are retained on the sorbent. |

| 3. Washing | A solvent that elutes weakly retained impurities but not the analyte is passed through. | To remove interfering compounds from the matrix. |

| 4. Elution | A strong solvent is used to disrupt analyte-sorbent interactions and collect the analyte. | To recover the purified and concentrated analyte for analysis. |

Spectrophotometric and Spectroscopic Methods

Spectroscopic techniques are vital for the structural elucidation of molecules like this compound by providing information about its functional groups, conjugated systems, and stereochemistry.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1740 cm⁻¹ would indicate the C=O stretching of the ester group. Absorptions corresponding to C=C stretching of the diene system would appear around 1650 cm⁻¹, and C-O stretching of the ester would be visible in the 1250-1000 cm⁻¹ region.

Ultraviolet (UV) Spectroscopy : UV spectroscopy is particularly useful for detecting and quantifying compounds with chromophores, such as conjugated double bond systems. The conjugated diene system (octadeca-12,15-diene) in the target molecule is expected to produce a characteristic UV absorption maximum (λmax). While the exact λmax can be influenced by solvent and substitution, conjugated dienes typically absorb in the 220-250 nm range. This property allows for the quantification of the compound in purified samples.

Circular Dichroism (CD) Spectra : Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules. Since this compound possesses a chiral center at the C-10 position (bearing the hydroxyl group), CD spectroscopy can be used to determine the absolute configuration (R or S) of this center. researchgate.net The sign and intensity of the Cotton effect in the CD spectrum, particularly when complexed with certain reagents, can provide definitive stereochemical information. researchgate.net

| Technique | Functional Group / Feature | Expected Spectral Region / Value |

|---|---|---|

| Infrared (IR) | O-H Stretch (Hydroxyl) | ~3400 cm⁻¹ (broad) |

| C=O Stretch (Ester) | ~1740 cm⁻¹ (strong) | |

| C=C Stretch (Alkene) | ~1650 cm⁻¹ (weak to medium) | |

| Ultraviolet (UV) | Conjugated Diene | λmax ≈ 230-240 nm |

| Circular Dichroism (CD) | Chiral Center (C-10) | Provides data on absolute stereochemistry (R/S). |

Isotopic Labeling Approaches in Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through biochemical or chemical reactions, providing profound insights into reaction mechanisms. nih.govresearchgate.net By replacing an atom in a precursor molecule with one of its heavier, stable isotopes (e.g., ²H or deuterium (B1214612), ¹³C, ¹⁸O), researchers can follow the fate of that atom into the final product using techniques like mass spectrometry or NMR spectroscopy. nih.gov

Deuterium Labeling : In studies of the biosynthesis or metabolism of this compound, deuterated precursors could be utilized. For example, by using a fatty acid substrate labeled with deuterium at specific positions, one could determine the origin of hydrogen atoms and elucidate the stereochemistry of enzymatic addition or abstraction steps during the formation of the double bonds or the introduction of the hydroxyl group.

H₂¹⁸O or ¹⁸O₂ Incubations : To determine the origin of the oxygen atom in the C-10 hydroxyl group, experiments using heavy oxygen isotopes are crucial. If the formation of the hydroxy fatty acid is catalyzed by a dioxygenase or monooxygenase enzyme, incubation of the precursor fatty acid with molecular oxygen enriched in ¹⁸O₂ would result in the incorporation of the ¹⁸O label into the hydroxyl group. Conversely, if the hydroxyl group is introduced via the hydration of a double bond, performing the reaction in water enriched with H₂¹⁸O would lead to the incorporation of ¹⁸O from the water. nih.gov These experiments are definitive in distinguishing between oxidative and hydrative mechanisms.

| Isotopic Label | Experimental Approach | Mechanistic Question Answered |

|---|---|---|

| Deuterium (²H) | Incubation with a specifically deuterated fatty acid precursor. | Traces the origin and fate of hydrogen atoms; investigates stereochemistry of H-abstraction/addition. |

| Oxygen-18 (from ¹⁸O₂) | Incubation in an atmosphere containing ¹⁸O-labeled molecular oxygen. | Determines if the hydroxyl oxygen originates from molecular O₂, implicating an oxygenase enzyme. |

| Oxygen-18 (from H₂¹⁸O) | Performing the reaction in H₂¹⁸O-enriched water. | Determines if the hydroxyl oxygen originates from water, suggesting a hydration mechanism. |

Future Research Trajectories and Methodological Advancements for Methyl 10 Hydroxyoctadeca 12,15 Dienoate

Elucidation of Novel Biosynthetic Enzymes and Pathways

The precise enzymatic machinery responsible for the synthesis of Methyl 10-hydroxyoctadeca-12,15-dienoate is not yet fully characterized. Oxylipins are typically formed from polyunsaturated fatty acids through the action of a cascade of enzymes. tandfonline.com The biosynthesis of this compound likely originates from linoleic acid or α-linolenic acid. Future research must focus on identifying the specific enzymes that catalyze its formation.

Key research objectives in this area include:

Identification of Initiating Enzymes: The initial step in many oxylipin pathways is the introduction of oxygen into a fatty acid backbone, a reaction often catalyzed by lipoxygenases (LOXs) or certain cytochrome P450 (CYP) monooxygenases. nih.govnih.govnih.gov Research should aim to identify the specific LOX or CYP isoform that regioselectively oxygenates the C10 position of the octadecadienoic acid precursor.

Characterization of Downstream Enzymes: Following initial oxygenation, further enzymatic modifications such as reduction, isomerization, or dehydration are common. For instance, the formation of a hydroxyl group from a hydroperoxide intermediate is a critical step. Enzymes like hydroperoxide dehydrase, hydratases, or reductases could be involved. nih.govnih.gov The pathway leading to the specific 10-hydroxy structure needs to be mapped out.

Pathway Reconstruction: Once candidate enzymes are identified through genetic screening or proteomic analysis of organisms known to produce the compound, their function must be validated. This can be achieved through heterologous expression of the candidate genes (e.g., in yeast or E. coli) and subsequent biochemical assays to confirm their catalytic activity and substrate specificity. nih.gov This approach allows for the complete reconstruction of the biosynthetic pathway.

A comparative analysis of potential enzymatic pathways is presented below.

| Potential Pathway | Key Enzyme Class | Precursor Molecule | Anticipated Intermediate | Research Approach |

|---|---|---|---|---|

| Lipoxygenase (LOX) Pathway | Lipoxygenase, Reductase/Isomerase | α-Linolenic Acid | 10-Hydroperoxyoctadeca-12,15-dienoic acid | Gene expression analysis, enzyme assays with specific inhibitors |

| Cytochrome P450 (CYP) Pathway | CYP Monooxygenase | α-Linolenic Acid | Epoxide or hydroxylated intermediate | Transcriptome analysis, heterologous expression of CYP candidates |

| Fatty Acid Hydratase Pathway | Hydratase | Conjugated Linolenic Acid | - | Screening of microbial enzyme libraries, substrate feeding studies |

Advanced Synthetic Strategies for Complex Isomers and Analogs

The precise biological activity of oxylipins is often dependent on their specific stereochemistry and the geometry of their double bonds. rsc.org To investigate the structure-function relationships of this compound, it is crucial to have access to pure, stereochemically defined isomers and structurally related analogs. Future research will rely on advanced synthetic organic chemistry to meet this need.

Key advancements and future directions include:

Asymmetric Synthesis: Developing novel strategies for the asymmetric synthesis of all possible stereoisomers of 10-hydroxyoctadeca-12,15-dienoic acid is a primary goal. This involves using chiral catalysts or auxiliaries to control the stereochemistry at the C10 position. nih.gov Organocatalytic methods for creating chiral epoxide intermediates, which can then be opened to form the desired hydroxy fatty acid, represent a promising approach. nih.gov

Solid-Phase Synthesis: Traditional liquid-phase synthesis of polyunsaturated fatty acids can be lengthy and complex. u-tokyo.ac.jpbioengineer.org The development of full solid-phase synthesis methods offers a transformative approach. bioengineer.orgchemrxiv.org This technique, which involves building the molecule on a solid support, allows for rapid, efficient, and precise synthesis, making it ideal for creating libraries of isomers and analogs for high-throughput screening. u-tokyo.ac.jpchemrxiv.org

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis provides a powerful tool. For example, lipases can be used for stereoselective esterification or hydrolysis, while chemical methods can be employed to construct the carbon backbone. This hybrid approach can streamline the synthesis of complex analogs.

Synthesis of Labeled Analogs: To trace the metabolic fate and identify molecular targets of the compound, isotopically labeled versions (e.g., with ¹³C, ²H, or ¹⁴C) are indispensable. Synthetic strategies must be adapted to incorporate these labels at specific positions within the molecule.

In-depth Mechanistic Studies at the Molecular and Cellular Level

Understanding the biological role of this compound requires a deep dive into its interactions at the molecular and cellular levels. A close structural analog, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has demonstrated anti-inflammatory properties, suggesting that the 10-hydroxy isomer may have similar or related functions. nih.gov

Future mechanistic studies should focus on:

Receptor and Target Identification: Identifying the specific cellular receptors or protein targets with which the compound interacts is paramount. This can be achieved using techniques like affinity chromatography, pull-down assays with biotinylated probes, or computational docking simulations. Potential targets could include G-protein coupled receptors (GPCRs), nuclear receptors, or key enzymes involved in inflammatory or metabolic pathways. nih.gov

Signaling Pathway Analysis: Once a target is identified, research must elucidate the downstream signaling cascades that are activated or inhibited. This involves analyzing changes in protein phosphorylation, second messenger levels (e.g., cAMP, Ca²⁺), and gene expression following cellular treatment with the compound. The role of the compound in modulating major signaling pathways such as NF-κB, MAPK, or Nrf2 warrants investigation. nih.gov

Enzyme Inhibition/Activation: Given that many oxylipins act by modulating enzyme activity, the effect of this compound on key enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and epoxide hydrolases should be systematically evaluated. nih.govnih.gov

Cellular Fate and Metabolism: Understanding how the compound is taken up by cells, metabolized, and cleared is essential. Studies using isotopically labeled analogs can trace its journey through the cell, identifying metabolic products and determining its half-life within different cellular compartments.

Development of Enhanced Analytical Platforms for Comprehensive Metabolomics and Lipidomics

The analysis of oxylipins like this compound within a complex biological matrix is challenging due to their low abundance and the existence of numerous structurally similar isomers. nih.govnih.gov Future progress in understanding its biological context depends heavily on the development of more powerful analytical techniques.

Key areas for methodological advancement are:

High-Resolution Mass Spectrometry (MS): The continued development of high-resolution MS platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), will enable more accurate mass determination, facilitating the confident identification of the compound in complex mixtures. nih.gov

Advanced Separation Techniques: Coupling liquid chromatography (LC) or gas chromatography (GC) with tandem MS (MS/MS) is the cornerstone of lipidomics. acs.org Future developments will focus on multi-dimensional chromatography to improve the separation of isomers. Furthermore, chiral chromatography is essential for separating enantiomers, which may have distinct biological activities. uni-goettingen.de

Shotgun Lipidomics: This approach analyzes the complete lipid profile of a sample without prior chromatographic separation. nih.gov Developing novel derivatization strategies can enhance the ionization efficiency and fragmentation patterns of hydroxy fatty acids, improving their detection and quantification in shotgun lipidomics workflows. nih.gov

Data Analysis and Integration: The vast datasets generated by modern metabolomics and lipidomics experiments require sophisticated bioinformatics tools for processing, statistical analysis, and pathway mapping. frontiersin.org Future platforms must integrate these analytical capabilities to provide a holistic view of how the levels of this compound and related lipids change in response to various stimuli or in different disease states.

The table below summarizes current and future analytical methodologies.

| Analytical Challenge | Current Method | Future Advancement | Expected Outcome |

|---|---|---|---|

| Isomer Separation | Reversed-Phase HPLC-MS/MS | Multi-dimensional LC, Chiral Chromatography | Resolution of constitutional and stereo-isomers |

| Sensitivity | LC-MS/MS | Improved ionization sources, chemical derivatization | Detection of trace-level quantities in biological samples |

| Structural Confirmation | Tandem MS (MS/MS) | Ion mobility spectrometry-MS, high-resolution MS | Unambiguous identification and structural elucidation |

| High-Throughput Analysis | Targeted LC-MS analysis | Advanced shotgun lipidomics, automated platforms | Rapid screening of large sample cohorts |

Exploration of Biological Roles in Diverse Model Systems and Organisms

To fully comprehend the physiological and pathological significance of this compound, its roles must be investigated in a variety of biological contexts, from single-celled organisms to complex animal models.

Future research should explore its function in:

Plants: As a likely plant-derived oxylipin, its role in plant development, defense against pathogens, and response to abiotic stress is a primary area of interest. frontiersin.org Studies using model plants like Arabidopsis thaliana or crop species can investigate how its endogenous levels change upon wounding or infection and whether exogenous application can enhance disease resistance. uni-goettingen.de

Fungi and Bacteria: Some oxylipins possess antimicrobial properties. nih.gov The potential of this compound to inhibit the growth of pathogenic fungi or bacteria should be systematically tested. nih.gov Furthermore, its role in microbial communication (quorum sensing) could be an intriguing avenue of research. nih.gov

Invertebrate Models: Simple invertebrate models like Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (nematode) can be used for rapid genetic screening to identify pathways and genes that are modulated by the compound, providing insights into its fundamental biological effects.

Mammalian Models: Based on the anti-inflammatory activity of related compounds, its efficacy should be tested in established mouse models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or neuroinflammation. nih.gov These studies will be critical for evaluating its potential as a therapeutic agent. The metabolism and disposition of the compound would also need to be characterized in these models. nih.gov

By pursuing these integrated research trajectories, the scientific community can move towards a comprehensive understanding of this compound, from its molecular synthesis and mechanism of action to its broader ecological and potential therapeutic roles.

Q & A

Q. How can synergistic effects between this compound and other lipid mediators be systematically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.